6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one
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Overview
Description
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one is a compound belonging to the pyrimidine family Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as piperidine or ammonium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Pyrimidine derivatives are known for their pharmacological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar therapeutic applications.
Industry: In agriculture, pyrimidine derivatives are used as fungicides and herbicides. This compound could be investigated for its potential use in crop protection.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The compound’s pyrimidine ring can mimic natural substrates, allowing it to bind to active sites and interfere with enzyme activity. Additionally, its pyridine moiety can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)pyrimidin-4(1H)-one: Lacks the ethyl group, which may affect its biological activity and binding properties.
6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Lacks the methyl group on the pyridine ring, which can influence its chemical reactivity and interactions.
6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Lacks the ethyl group on the pyrimidine ring, potentially altering its pharmacological profile.
Uniqueness
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one is unique due to the presence of both ethyl and methyl groups, which can enhance its lipophilicity and binding interactions
Properties
CAS No. |
112451-29-3 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-ethyl-2-(6-methylpyridin-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-3-9-7-11(16)15-12(14-9)10-6-4-5-8(2)13-10/h4-7H,3H2,1-2H3,(H,14,15,16) |
InChI Key |
IIRZPEXSSCIUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC=CC(=N2)C |
Origin of Product |
United States |
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